7-allyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Lipophilicity hERG liability Drug-likeness

This compound is a synthetic purine-2,6-dione (xanthine) derivative featuring a 7-allyl group, a 3-methyl group, and an 8-(4-(4-methoxyphenyl)piperazin-1-yl) substituent. It is primarily utilized as a research tool in early-stage drug discovery programs targeting purinergic signaling, serotonin receptors (5-HT), and metabolic enzymes such as DPP-IV.

Molecular Formula C20H24N6O3
Molecular Weight 396.451
CAS No. 442864-48-4
Cat. No. B2570482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-allyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS442864-48-4
Molecular FormulaC20H24N6O3
Molecular Weight396.451
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC=C
InChIInChI=1S/C20H24N6O3/c1-4-9-26-16-17(23(2)20(28)22-18(16)27)21-19(26)25-12-10-24(11-13-25)14-5-7-15(29-3)8-6-14/h4-8H,1,9-13H2,2-3H3,(H,22,27,28)
InChIKeyXCYBRDXOUXNTHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Allyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 442864-48-4): Structural and Physicochemical Profile


This compound is a synthetic purine-2,6-dione (xanthine) derivative featuring a 7-allyl group, a 3-methyl group, and an 8-(4-(4-methoxyphenyl)piperazin-1-yl) substituent [1]. It is primarily utilized as a research tool in early-stage drug discovery programs targeting purinergic signaling, serotonin receptors (5-HT), and metabolic enzymes such as DPP-IV [1].

Target Class Purinergic & serotonergic GPCR pathway studies
Enzyme Context DPP-IV screening and metabolic enzyme research
Probe Chemistry Allyl handle for bioorthogonal conjugation & probe synthesis

Why Structural Analogues of 7-Allyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione Cannot Be Assumed Interchangeable


Even minor modifications to the purine-2,6-dione scaffold drastically alter biological activity profiles. The 7-allyl group introduces a π-system that can participate in charge-transfer interactions with aromatic residues in target proteins, while the 4-methoxyphenyl group on the piperazine ring modulates both lipophilicity (computed XLogP3-AA ≈ 2.2) and electron density at the distal nitrogen [1]. Replacing these groups with phenyl, benzyl, or saturated alkyl chains shifts receptor subtype selectivity, metabolic stability, and off-target liability, making generic substitution scientifically unsound without direct comparative data [1].

1

4‑Methoxyphenyl vs. phenyl alters lipophilicity (predicted ΔXLogP ~0.5) and may shift receptor selectivity profiles.

2

Allyl group enables bioorthogonal reactivity; saturated alkyl or benzyl analogs lack this functional handle.

3

Modifications to the purine‑2,6‑dione core or piperazine substituent can alter metabolic liability and off‑target binding.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 7-Allyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione


Lower Computed Lipophilicity (XLogP) of the 4-Methoxyphenyl Analog vs. Phenyl-Substituted Comparator Reduces Predicted hERG Liability

The target compound has a computed XLogP3-AA of 2.2, versus a predicted XLogP of approximately 2.7 for the direct phenyl analog (7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, CAS 361174-93-8) [1][2]. A 0.5-unit reduction in logP is associated with decreased hERG channel binding probability and improved aqueous solubility, based on established medicinal chemistry correlations [1].

Computed XLogP
Class‑level inference
Target 2.2 vs. phenyl analog ≈2.7 (Δ = −0.5)

Supports lower lipophilicity context; may reduce predicted hERG binding.

Computed XLogP3‑AA; experimental logD validation recommended.

Lipophilicity hERG liability Drug-likeness

Enhanced π-Stacking Potential of 4-Methoxyphenylpiperazine vs. Benzylpiperazine in Purine-2,6-dione Scaffolds

The 4-methoxyphenylpiperazine group in the target compound maintains an sp²-hybridized carbon at the aryl-piperazine junction, favoring extended π-surface overlap with aromatic receptor residues (e.g., Phe6.52 in 5-HT1A). In contrast, the benzylpiperazine analog (7-allyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6-dione) introduces an sp³ methylene linker that disrupts conjugation and increases rotatable bond count from 4 to 5 [1][2].

Conformational rigidity
Supporting evidence
4 rotatable bonds vs. benzyl analog 5 bonds (Δ = −1)

Increased rigidity may enhance π‑stacking at 5‑HT receptors.

Cactvs computed rotatable bonds; functional assays required.

π-Stacking Serotonin receptor Conformational rigidity

7-Allyl Group as a Synthetic Handle for Bioorthogonal Conjugation vs. Saturated Alkyl Analogs

The terminal alkene of the 7-allyl group enables bioorthogonal conjugation (e.g., thiol-ene click chemistry, tetrazine ligation) or metabolic oxidation to a reactive epoxide, functions absent in the saturated 7-octyl analog (8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-octyl-1H-purine-2,6-dione) [1].

Allyl handle reactivity
Supporting evidence
Terminal alkene present (allyl) vs. octyl analog (saturated)

Enables bioorthogonal conjugation for probe development.

Qualitative structural distinction; reactivity yields may vary.

Bioorthogonal chemistry Chemical probe Allyl handle

Superior Commercial Availability and Supplier Redundancy for Procurement Risk Mitigation

The target compound is catalogued by at least four independent suppliers (CheMenu, EvitaChem, BenchChem, AmayBio) at ≥95% purity . In contrast, closely related analogs such as the 7-octyl derivative and the 7-benzyl derivative are listed by two or fewer suppliers, with less documented characterization data, increasing procurement risk for time-sensitive research programs .

Supplier redundancy
Data to verify
Target ≥4 suppliers (≥95%) vs. analogs ≤2 suppliers

May support procurement resilience for repeat‑dose studies.

Supplier claims as of May 2026; independent purity verification advised.

Chemical procurement Supply chain Purity

High-Impact Application Scenarios for 7-Allyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione Derived from Quantitative Evidence


Serotonin Receptor Subtype Selectivity Profiling

Leverage the enhanced conformational rigidity and π-stacking capacity of the 4-methoxyphenylpiperazine moiety (Section 3, Evidence 2) to probe 5-HT1A vs. 5-HT7 selectivity in radioligand binding assays. The compound's lower logP (Section 3, Evidence 1) reduces non-specific binding, yielding cleaner dose-response curves compared to the phenyl analog [1].

Chemical Biology Probe Development via Bioorthogonal Conjugation

Exploit the terminal alkene of the 7-allyl group (Section 3, Evidence 3) for thiol-ene or iEDDA cycloaddition reactions to create fluorescent or biotinylated conjugates. These probes enable target identification studies (pull-down/MS) or cellular imaging without altering the purine-2,6-dione pharmacophore [1].

Comparative Metabolic Stability Profiling (Allyl vs. Octyl)

Use the target compound alongside its 7-octyl analog in liver microsome stability assays to evaluate the metabolic fate of the allyl group (CYP-mediated epoxidation vs. ω-oxidation of the octyl chain). The multi-supplier availability (Section 3, Evidence 4) supports the larger compound quantities required for replicate metabolic studies [1].

Focused Purine-2,6-dione Library Expansion

Employ the compound as a scaffold diversification starting point. The 8-(4-(4-methoxyphenyl)piperazin-1-yl) group can be derivatized via O-demethylation and subsequent functionalization to rapidly explore SAR around the arylpiperazine moiety (Section 3, Evidence 2), while the allyl handle allows parallel library chemistry [1].

Application
Selection Property
Validation Focus
5‑HT receptor subtype profiling
Conformational restraint & π‑stacking capacity
Radioligand binding and selectivity interpretation
Chemical probe synthesis
Terminal alkene reactivity (allyl handle)
Bioorthogonal conjugation efficiency
Metabolic stability comparison
Allyl vs. saturated alkyl metabolic liability
CYP‑mediated oxidation pathway profiling
Purine‑2,6‑dione SAR library
8‑position derivatization handle & scaffold rigidity
Arylpiperazine SAR interpretation
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